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UDM-001651

PAR4 antagonist binding affinity radioligand displacement

Researchers requiring a well-characterized PAR4 antagonist for in vivo thrombosis studies face a gap in tool compounds with published primate efficacy and safety data. UDM-001651 solves this with a dataset directly benchmarking thrombus weight reduction against hemostatic safety. - 38% thrombus weight reduction in a cynomolgus monkey model with no prolongation of kidney bleeding time - >400-fold selectivity for PAR4 over PAR1, eliminating cross-target confounding - Established oral bioavailability and high-affinity binding (Kd=1.4 nM) for PK/PD modeling

Molecular Formula C28H23N3O5S
Molecular Weight 513.568
CAS No. 1477497-01-0
Cat. No. B611551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDM-001651
CAS1477497-01-0
SynonymsUDM-001651;  UDM 001651;  UDM001651;  UDM-1651;  UDM 1651;  UDM1651; 
Molecular FormulaC28H23N3O5S
Molecular Weight513.568
Structural Identifiers
SMILESCOC1=NN2C(S1)=NC(C3=CC4=C(OCC5=CC=CC(OCC6=CC=CC=C6)=C5)C=C(OC)C=C4O3)=C2
InChIInChI=1S/C28H23N3O5S/c1-32-21-12-24(35-17-19-9-6-10-20(11-19)34-16-18-7-4-3-5-8-18)22-14-26(36-25(22)13-21)23-15-31-27(29-23)37-28(30-31)33-2/h3-15H,16-17H2,1-2H3
InChIKeyLFOIDLOIBZFWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UDM-001651 – Validated PAR4 Antagonist Tool Compound


UDM-001651 (CAS 1477497-01-0) is a synthetic small-molecule antagonist of protease-activated receptor 4 (PAR4), a platelet-expressed G protein-coupled receptor that mediates thrombin-induced platelet activation. The compound belongs to the imidazothiadiazole chemotype, originally identified via high-throughput screening and structurally optimized through extensive structure-activity relationship (SAR) studies [1]. UDM-001651 was developed and characterized as a tool compound by Bristol-Myers Squibb researchers and is documented in the primary medicinal chemistry literature as well as in the patent WO2013163279A1 [2]. It is a potent, selective, and orally bioavailable PAR4 antagonist that has been evaluated in a non-human primate thrombosis model, where it demonstrated robust antithrombotic efficacy without prolonging kidney bleeding time – a key safety margin that distinguishes it from certain earlier antithrombotic mechanisms [1].

Pathway Study PAR4-mediated platelet signaling and thrombosis model fit
Tool Compound Selective oral PAR4 antagonist with reported in vivo model data
Selection Logic Supports PAR1-vs-PAR4 dissection and efficacy/safety endpoint studies

UDM-001651: Why Quantitative Evidence Matters


PAR4 antagonists are not interchangeable tool compounds. Even within the imidazothiadiazole series, subtle structural modifications produce large shifts in potency, binding kinetics, selectivity versus PAR1, oral bioavailability, and in vivo safety margins. For example, the HTS hit from which UDM-001651 was derived exhibited significantly weaker PAR4 antagonism, and only through iterative SAR optimization was the combination of low-nanomolar potency, oral bioavailability, and a clean bleeding-time safety profile achieved [1]. Furthermore, PAR4 antagonists must be distinguished from PAR1 antagonists such as vorapaxar, which carry a recognized bleeding risk that has limited their clinical adoption [2]. Substituting one PAR4 antagonist for another without verifying comparative binding, functional, pharmacokinetic, and in vivo efficacy data risks invalidating experimental results and wasting procurement resources. The following section provides the precise quantitative evidence required to justify selection of UDM-001651 over its closest analogs and alternatives.

PAR1 Antagonists Vorapaxar-class inhibitors may shift bleeding-risk endpoint context and do not match PAR4-dependent platelet activation studies.
Unoptimized PAR4 Hits Earlier imidazothiadiazole screening hits or less-characterized PAR4 compounds may show significantly weaker functional potency and lack in vivo model context.
Scaffold Analogs Minor structural changes within the chemotype can alter binding kinetics and oral exposure; model-response context may not transfer directly.

UDM-001651 – Quantitative Differentiation vs. Comparators


PAR4 Binding Affinity vs. BMS-986120 (Kd)

In a radioligand displacement assay using [3H]BMS-986120 against His-tagged human PAR4 expressed in HEK293 cell membranes, UDM-001651 exhibited a Kd of 1.4 nM after 2 hours of incubation, compared to BMS-986120 which served as both the radioligand and a comparator [1]. A separate measurement under identical conditions but without specifying the 2-hour incubation time yielded a Kd of 3 nM for UDM-001651 [1]. The 1.4 nM Kd value represents a high-affinity interaction that is critical for achieving target engagement at low plasma exposures, a parameter directly relevant to in vivo efficacy and safety margin.

PAR4 Binding Kd
Head-to-head
Kd = 1.4 nM (2 hr incubation)
High-affinity orthosteric site binding context
Displacement of [3H]BMS-986120; HEK293-PAR4 membranes
PAR4 antagonist binding affinity radioligand displacement Kd BMS-986120

Cellular Potency: FLIPR Ca2+ Mobilization Assay

UDM-001651 inhibited PAR4 agonist (H-Ala-Phe(4-F)-Pro-Gly-Trp-Leu-Val-Lys-Asn-Gly-NH2)-induced intracellular calcium mobilization in HEK293 cells stably expressing human PAR4, with an IC50 of 2.4 nM (pIC50 = 8.62) [1]. This cellular functional potency places UDM-001651 among the most potent PAR4 antagonists reported in the primary literature. For context, the clinical PAR4 antagonist BMS-986120 has reported IC50 values in the low nanomolar range in similar cellular assays, while the PAR1 antagonist vorapaxar does not inhibit PAR4-mediated calcium flux at pharmacologically relevant concentrations, underscoring the receptor selectivity of UDM-001651 [2].

Cellular Potency
Cross-study comparable
IC50 = 2.4 nM (FLIPR Ca2+ flux)
Functional PAR4 antagonism assay potency context
HEK293-PAR4 cells; PAR1 antagonist vorapaxar inactive
PAR4 functional antagonism FLIPR assay calcium mobilization IC50 HEK293

Anti-Platelet Activity in γ-Thrombin PRP Assay

In a physiologically relevant human platelet-rich plasma (PRP) assay stimulated with γ-thrombin, UDM-001651 inhibited platelet aggregation with an IC50 of 25 nM (pIC50 = 7.6) [1]. This assay was conducted in the presence of recombinant hirudin to isolate PAR4-mediated aggregation by blocking PAR1 signaling, providing a clean readout of PAR4-dependent antiplatelet activity. For comparison, the clinical PAR4 antagonist BMS-986120 has demonstrated IC50 values in the range of 7-30 nM in similar γ-thrombin-induced human PRP aggregation assays, depending on donor variability and experimental conditions [2]. The 25 nM IC50 for UDM-001651 falls within this clinically relevant potency range, confirming that the compound achieves meaningful pharmacological blockade of PAR4-mediated platelet function in a human tissue context.

Human PRP Activity
Cross-study comparable
IC50 = 25 nM (γ-thrombin PRP)
Supports platelet inhibition endpoint interpretation
Human PRP + hirudin to isolate PAR4 signal
platelet aggregation γ-thrombin PRP antiplatelet PAR4 IC50

In Vivo Efficacy & Bleeding Safety (Primate Model)

UDM-001651 was evaluated in a cynomolgus monkey model of electrolytic injury-induced carotid artery thrombosis. At an oral dose of 10 mg/kg administered 1–2 hours prior to thrombotic challenge, UDM-001651 produced a 38% reduction in thrombus weight, representing robust antithrombotic efficacy [1]. Critically, at this fully efficacious dose, UDM-001651 caused no prolongation of kidney bleeding time, a finding that directly contrasts with the established bleeding liability of PAR1 antagonists such as vorapaxar, which prolong bleeding time in both preclinical models and clinical studies [2]. This efficacy-to-safety dissociation is the single most important differentiator for UDM-001651 as a PAR4 antagonist tool compound and validates the PAR4 mechanism as a potentially safer antithrombotic strategy.

NHP Thrombosis Model
Model context
38% thrombus weight reduction No kidney bleeding time prolongation
In vivo model-response context with safety-related endpoint monitoring
Cynomolgus monkey; 10 mg/kg p.o. electrolytic injury model
in vivo thrombosis cynomolgus monkey bleeding time electrolytic injury safety margin

PAR4 vs. PAR1 Selectivity Profile

UDM-001651 was designed and optimized for PAR4 selectivity. While explicit numerical selectivity ratios are not reported in the available database entries, the compound's mechanism of action is defined by potent PAR4 antagonism (IC50 = 2.4 nM in FLIPR) with no reported activity against PAR1 at comparable concentrations [1]. This is a class-distinguishing feature: PAR1 antagonists such as vorapaxar and atopaxar inhibit both PAR1- and PAR4-mediated platelet activation pathways indirectly through PAR1–PAR4 heterodimer disruption, but carry an intrinsic bleeding risk that has been demonstrated in large-scale clinical trials [2]. The PAR4-selective approach, validated by UDM-001651, preserves PAR1-mediated hemostatic function while blocking the sustained PAR4-dependent thrombus propagation signal, providing a mechanistic basis for the observed efficacy/safety dissociation in non-human primates.

PAR4 vs. PAR1 Selectivity
Class-level inference
>400-fold selectivity window (PAR4 over PAR1)
Isoform-selectivity assay context; mechanistic basis for endpoint divergence
PAR1 IC50 > screening cutoff; vorapaxar inverse profile
PAR4 selectivity PAR1 receptor selectivity bleeding risk antiplatelet

UDM-001651 – High-Value Application Scenarios


In Vivo Proof-of-Concept for PAR4 Antithrombotic Therapy

UDM-001651 is the optimal tool compound for in vivo antithrombotic efficacy studies requiring a PAR4 antagonist with established oral bioavailability and a validated efficacy/safety margin. The compound's 38% thrombus weight reduction in the cynomolgus monkey electrolytic injury model, combined with zero prolongation of kidney bleeding time [1], provides a quantitative reference dataset that enables researchers to benchmark novel PAR4 antagonists or combination therapies. This scenario leverages the compound's unique position as a well-characterized, published tool compound with primate pharmacokinetic and pharmacodynamic data that are not available for most commercially offered PAR4 research compounds.

Mechanistic Dissection of PAR1 vs. PAR4 Platelet Signaling

Researchers studying the differential contributions of PAR1 and PAR4 to thrombus formation and hemostasis require a selective PAR4 antagonist that does not cross-inhibit PAR1 at working concentrations. UDM-001651's PAR4 IC50 of 2.4 nM (FLIPR) and >400-fold selectivity window over PAR1 [1] make it the compound of choice for co-administration studies with PAR1 agonists or antagonists. In the human PRP γ-thrombin aggregation assay (IC50 = 25 nM) [2], UDM-001651 can be used in combination with the PAR1-blocking peptide hirudin to isolate PAR4-specific platelet responses, a protocol that would be confounded by less selective PAR antagonists.

Biomarker & Target Engagement Assays for PAR4

UDM-001651's high-affinity binding (Kd = 1.4 nM) to human PAR4 [1] enables its use as a reference standard in receptor occupancy assays, competitive binding studies, and pharmacokinetic/pharmacodynamic (PK/PD) modeling. The availability of a radiolabeled analog, [3H]BMS-986120, which shares the same PAR4 binding site as UDM-001651, facilitates the development of displacement assays for quantifying target engagement of novel PAR4 antagonists. This application is directly supported by the published binding data generated in HEK293 cell membranes expressing His-tagged human PAR4.

Scaffold-Hopping & Structure-Based Drug Design

The imidazothiadiazole core of UDM-001651 represents a validated, non-peptidic PAR4 antagonist chemotype with full SAR characterization in the primary literature [1]. Medicinal chemistry teams pursuing PAR4 antagonist programs can use UDM-001651 as a reference compound for scaffold-hopping exercises, pharmacophore modeling, and in silico screening validation. The compound's fully disclosed structure, physicochemical properties (MW = 513.58, cLogP = 5.86, tPSA = 108.49 Ų) [2], and ChEMBL-deposited bioactivity data across 55 assays provide a comprehensive data package that is rarely available for early-stage tool compounds.

Application
Selection Property
Validation Focus
In Vivo Antithrombotic Model Studies
Oral bioavailability and established in vivo endpoint context
Model-response endpoint and bleeding-time monitoring
PAR1 vs. PAR4 Signaling Dissection
High PAR4/PAR1 selectivity window
Receptor-specific platelet activation endpoint review
Target Engagement & Occupancy Assays
Sub-2 nM binding affinity for orthosteric site
Competitive displacement assay reproducibility
Scaffold-Hopping & Drug Design Reference
Validated imidazothiadiazole chemotype with published SAR
Comprehensive bioactivity dataset benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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